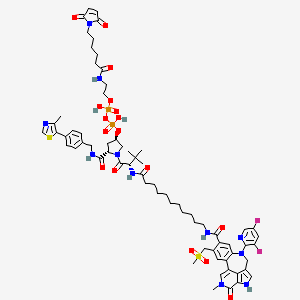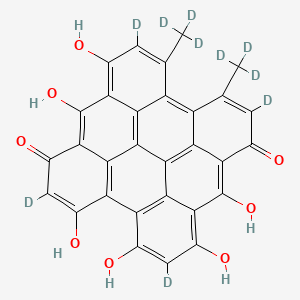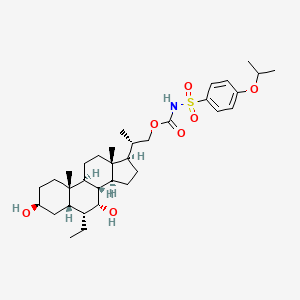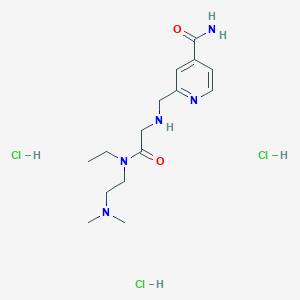
KDOAM-25 (trihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KDOAM-25 (trihydrochloride) is a potent and highly selective inhibitor of histone lysine demethylase 5 (KDM5). It acts on KDM5A, KDM5B, KDM5C, and KDM5D with half maximal inhibitory concentrations of 71 nanomolar, 19 nanomolar, 69 nanomolar, and 69 nanomolar, respectively . This compound enhances overall H3K4 methylation at transcription start sites and hinders the proliferation of multiple myeloma MM1S cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KDOAM-25 (trihydrochloride) involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of KDOAM-25 (trihydrochloride) is typically carried out in specialized facilities equipped for large-scale chemical synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in bulk quantities and then purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
KDOAM-25 (trihydrochloride) primarily undergoes reactions typical of organic compounds, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving KDOAM-25 (trihydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of KDOAM-25 (trihydrochloride) depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .
科学的研究の応用
KDOAM-25 (trihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone lysine demethylase 5 and its effects on histone methylation
Biology: Employed in research to understand the role of histone demethylation in gene expression and cellular processes
Medicine: Investigated for its potential therapeutic applications in treating cancers, such as multiple myeloma, by inhibiting the proliferation of cancer cells
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone demethylases
作用機序
KDOAM-25 (trihydrochloride) exerts its effects by inhibiting histone lysine demethylase 5 (KDM5). This inhibition leads to an increase in H3K4 methylation at transcription start sites, which in turn affects gene expression and cellular processes. The compound specifically targets the catalytic domain of KDM5, preventing it from demethylating histone H3 .
類似化合物との比較
KDOAM-25 (trihydrochloride) is unique in its high selectivity and potency as a KDM5 inhibitor. Similar compounds include:
JIB-04: Another KDM5 inhibitor, but with different selectivity and potency profiles.
PBIT: A KDM5 inhibitor with distinct chemical properties and biological effects.
KDOAM-28 and KDOAM-29: Analogues of KDOAM-25 with varying degrees of potency and selectivity.
KDOAM-25 (trihydrochloride) stands out due to its ability to significantly enhance H3K4 methylation and inhibit the proliferation of multiple myeloma cells .
特性
分子式 |
C15H28Cl3N5O2 |
|---|---|
分子量 |
416.8 g/mol |
IUPAC名 |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;trihydrochloride |
InChI |
InChI=1S/C15H25N5O2.3ClH/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;;;/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);3*1H |
InChIキー |
DXHSLCAHOGWDPM-UHFFFAOYSA-N |
正規SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



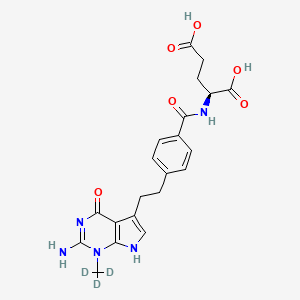
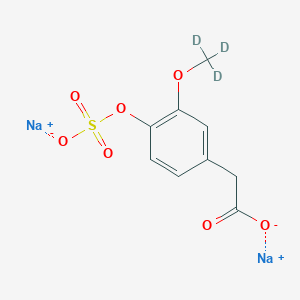
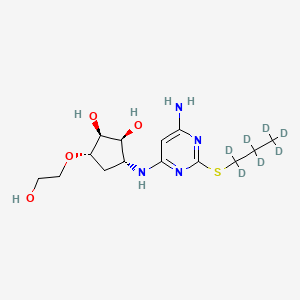
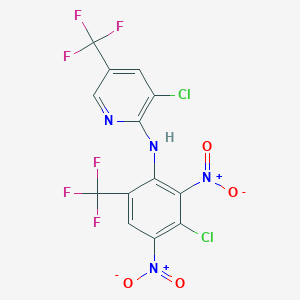
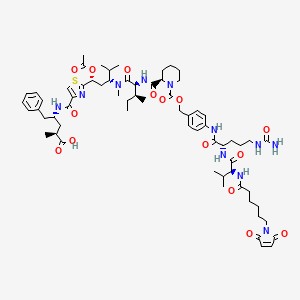
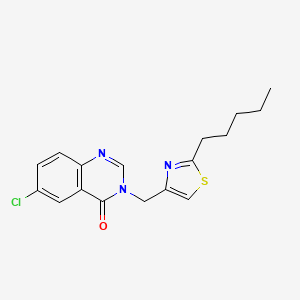
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)


